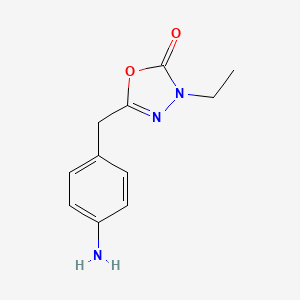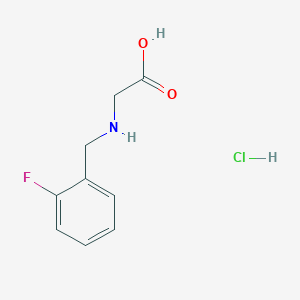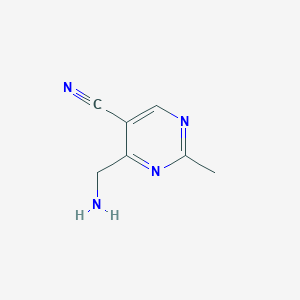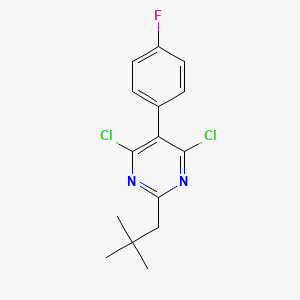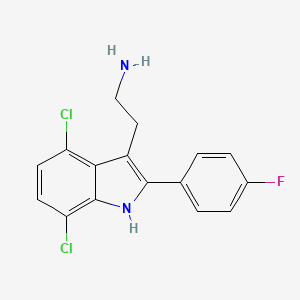
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. This particular compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 4,7-dichloro-2-(4-fluorophenyl)-1H-indole.
Formation of Indole Ring: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions:
Ethanamine Side Chain Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
Scientific Research Applications
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4,7-Dichloro-1H-indol-3-yl)ethanamine: Lacks the fluorine substituent.
2-(4-Fluoro-1H-indol-3-yl)ethanamine: Lacks the chlorine substituents.
2-(4,7-Dichloro-2-phenyl-1H-indol-3-yl)ethanamine: Lacks the fluorine substituent on the phenyl ring.
Uniqueness
The unique combination of chlorine and fluorine substituents in 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
881040-37-5 |
|---|---|
Molecular Formula |
C16H13Cl2FN2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-[4,7-dichloro-2-(4-fluorophenyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H13Cl2FN2/c17-12-5-6-13(18)16-14(12)11(7-8-20)15(21-16)9-1-3-10(19)4-2-9/h1-6,21H,7-8,20H2 |
InChI Key |
SHNYLRVQMRYNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=CC(=C3N2)Cl)Cl)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


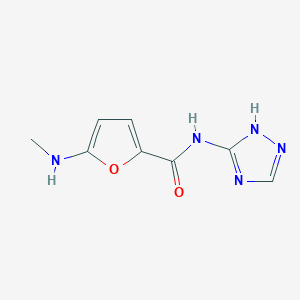

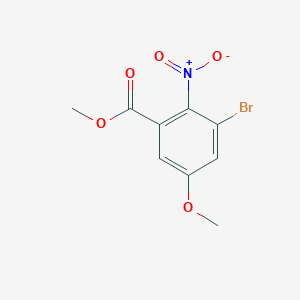
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)

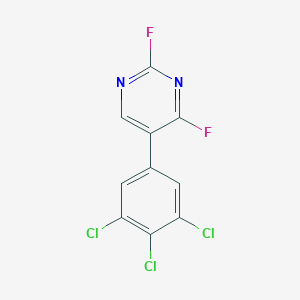
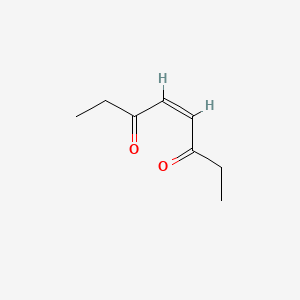
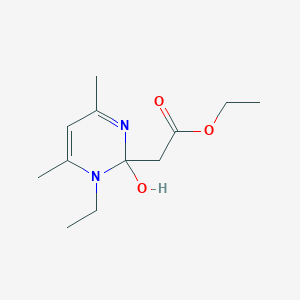
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
